Superior Anti-Inflammatory Efficacy of Rebamipide vs. Sucralfate in Chronic Erosive Gastritis
In a randomized, sucralfate-controlled multicenter trial (STARS Study) involving 453 patients with chronic erosive gastritis, rebamipide (100 mg t.i.d.) demonstrated superior anti-inflammatory effects compared to sucralfate (1.0 g t.i.d.) over 8 weeks [1]. The endoscopic inflammation score in the rebamipide group decreased from 2.65 ± 0.09 to 0.60 ± 0.10, representing a significantly greater improvement than that observed in the sucralfate arm (P < 0.01) [1]. Concurrently, mucosal PGE2 content increased in rebamipide-treated subjects (from 225.4 ± 18.3 pg/g to 266.7 ± 14.7 pg/g), whereas sucralfate produced no appreciable change in prostaglandin levels [1].
| Evidence Dimension | Endoscopic inflammation score reduction |
|---|---|
| Target Compound Data | Rebamipide 100 mg t.i.d.: 2.65 ± 0.09 → 0.60 ± 0.10 |
| Comparator Or Baseline | Sucralfate 1.0 g t.i.d.: score reduction significantly less (P < 0.01) |
| Quantified Difference | Significantly greater score reduction with rebamipide (P < 0.01) |
| Conditions | 8-week treatment; 453 patients; per-protocol analysis (n=415) |
Why This Matters
This direct head-to-head evidence establishes rebamipide's quantified anti-inflammatory superiority over sucralfate in erosive gastritis, providing a clear scientific basis for procurement and formulary selection where mucosal inflammation reduction is the primary therapeutic objective.
- [1] Du Y, Li Z, Zhan X, et al. Anti-inflammatory effects of rebamipide according to Helicobacter pylori status in patients with chronic erosive gastritis: a randomized sucralfate-controlled multicenter trial in China—STARS Study. Dig Dis Sci. 2008;53(11):2886-2895. View Source
